molecular formula C17H13N5O3S B11256963 6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11256963
M. Wt: 367.4 g/mol
InChI Key: CKNQJDKZVZNADC-UHFFFAOYSA-N
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Description

6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound with an intriguing structure. Let’s break it down:

    6-(4-nitrophenyl): This part of the compound contains a nitro group (NO₂) attached to a phenyl ring. The nitro group is electron-withdrawing, affecting the compound’s reactivity.

    3-(phenoxymethyl): Here, we have a phenoxymethyl group (Ph-O-CH₂) linked to the triazole ring. The phenoxymethyl group contributes to the compound’s solubility and stability.

    7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The core structure consists of a triazole ring fused with a thiadiazine ring

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, including condensation reactions, cyclizations, and functional group transformations. One common approach involves the reaction of appropriate precursors under controlled conditions.

Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthesis for yield, purity, and scalability. These methods often involve efficient reagents and catalysts to streamline the process.

Chemical Reactions Analysis

6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various reactions:

    Oxidation: The nitro group can be reduced to an amino group (NH₂) or oxidized to a nitroso group (NO).

    Substitution: The phenoxymethyl group may undergo nucleophilic substitution reactions.

    Ring Closure: The triazole and thiadiazine rings can participate in cyclization reactions.

Common reagents include reducing agents (e.g., SnCl₂), nucleophiles (e.g., NaOH), and acid catalysts (e.g., HCl).

Major products depend on reaction conditions and substituents but may include derivatives with altered solubility, bioactivity, or pharmacological properties.

Scientific Research Applications

This compound finds applications across disciplines:

    Medicine: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.

    Chemistry: It serves as a building block for designing novel compounds.

    Industry: Its unique structure may lead to materials with specific properties (e.g., optical, electronic).

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While 6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its fused triazole-thiadiazine ring system, similar compounds include other triazoles, thiadiazines, and nitrophenyl derivatives.

Properties

Molecular Formula

C17H13N5O3S

Molecular Weight

367.4 g/mol

IUPAC Name

6-(4-nitrophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13N5O3S/c23-22(24)13-8-6-12(7-9-13)15-11-26-17-19-18-16(21(17)20-15)10-25-14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

CKNQJDKZVZNADC-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)COC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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